molecular formula C4H2Br2OZn B14876831 (3-Bromofuran-2-yl)Zinc bromide

(3-Bromofuran-2-yl)Zinc bromide

Cat. No.: B14876831
M. Wt: 291.2 g/mol
InChI Key: RYDKPEPTSIBDOB-UHFFFAOYSA-M
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Description

(3-Bromofuran-2-yl)Zinc bromide is an organozinc compound with the molecular formula C₄H₂Br₂OZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromine atom attached to a furan ring, which is further bonded to a zinc bromide moiety. This unique structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromofuran-2-yl)Zinc bromide can be synthesized through the reaction of 3-bromofuran with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Bromofuran+ZnBr2(3-Bromofuran-2-yl)Zinc bromide\text{3-Bromofuran} + \text{ZnBr}_2 \rightarrow \text{this compound} 3-Bromofuran+ZnBr2​→(3-Bromofuran-2-yl)Zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromofuran-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner. It can also participate in other types of reactions, including:

    Oxidation: Conversion to corresponding furan derivatives.

    Reduction: Formation of reduced furan compounds.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(3-Bromofuran-2-yl)Zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (3-Bromofuran-2-yl)Zinc bromide exerts its effects involves the formation of a reactive intermediate that participates in the desired chemical transformation. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the furan moiety to the electrophilic partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromothiophen-2-yl)Zinc bromide: Similar structure but with a thiophene ring instead of a furan ring.

    (3-Bromo-2-pyridyl)Zinc bromide: Contains a pyridine ring, offering different electronic properties.

    (3-Bromophenyl)Zinc bromide: Features a phenyl ring, providing a different reactivity profile.

Uniqueness

(3-Bromofuran-2-yl)Zinc bromide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C4H2Br2OZn

Molecular Weight

291.2 g/mol

IUPAC Name

3-bromo-2H-furan-2-ide;bromozinc(1+)

InChI

InChI=1S/C4H2BrO.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

RYDKPEPTSIBDOB-UHFFFAOYSA-M

Canonical SMILES

C1=CO[C-]=C1Br.[Zn+]Br

Origin of Product

United States

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